MCB-613

Description

Overview of Small Molecule Modulators in Cellular Regulation

Small molecule modulators are low molecular weight organic compounds that can regulate biological processes by binding to proteins and altering their activity. These molecules play a crucial role in both basic research, as tools to probe cellular function, and in clinical applications, as therapeutic agents. Their ability to permeate cell membranes and interact with intracellular targets makes them particularly valuable in the study and treatment of a wide range of diseases.

Small Molecule Stimulators (SMS) represent a class of compounds that, contrary to the more common inhibitory molecules, enhance the activity of their target proteins. In the context of oncogene modulation, this approach may seem counterintuitive, as oncogenes are typically associated with promoting cancer. However, research has revealed that the hyper-stimulation of certain oncogenic pathways can induce cellular stress to a level that is selectively toxic to cancer cells. aacrjournals.org

The significance of SMS in oncogene modulation lies in this novel therapeutic strategy. Cancer cells often operate under a heightened state of stress due to their rapid proliferation and altered metabolism. aacrjournals.org By further amplifying the activity of an oncogene that these cells have become dependent on, SMS can push them beyond their survival threshold, leading to cell death, a phenomenon that has been described as "over-stimulation-induced cell death". aacrjournals.orgnih.gov This approach offers a potential new avenue for cancer therapy, particularly for tumors that have developed resistance to conventional inhibitory drugs.

The discovery of MCB-613 was a result of a high-throughput screening campaign that was initially designed to identify small molecule inhibitors (SMIs) of the steroid receptor coactivator (SRC) family. nih.govresearchgate.net During this screening of 359,484 compounds, this compound was unexpectedly identified as a potent SRC small molecule stimulator (SMS). aacrjournals.orgnih.gov Instead of inhibiting the activity of SRCs, this compound was found to "super-stimulate" their transcriptional activity. nih.gov

Subsequent characterization of this compound revealed that it directly and reversibly binds to the receptor-interacting domain (RID) of SRCs. nih.govresearchgate.net This binding promotes the formation of a coactivator complex, increasing the interaction between SRCs and other coactivators like CBP and CARM1. nih.gov This hyper-activation of SRCs leads to a cascade of downstream events, including a marked induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). nih.gov It is this induction of excessive cellular stress that is believed to be the mechanism through which this compound selectively kills cancer cells, while sparing normal cells. aacrjournals.orgnih.gov Further studies have also suggested that this compound may exert its effects through covalent binding to KEAP1, a protein involved in the cellular stress response. researchgate.netbiorxiv.org

Steroid Receptor Coactivators (SRCs) as Key Transcriptional Regulators

Steroid Receptor Coactivators (SRCs) are a family of transcriptional coregulators that play a pivotal role in mediating the transcriptional activity of nuclear receptors and other transcription factors. merckmillipore.comoup.com They are essential for the regulation of a wide array of physiological processes.

The p160 SRC family consists of three highly homologous members: SRC-1 (also known as NCOA1), SRC-2 (also known as TIF2, GRIP1, or NCOA2), and SRC-3 (also known as AIB1, RAC3, ACTR, p/CIP, TRAM-1, or NCOA3). merckmillipore.comoup.comnih.gov These proteins act as master regulators, integrating signals from various pathways to control the expression of target genes. oup.com They achieve this by recruiting other coactivators, including histone acetyltransferases and methyltransferases, to the promoter regions of genes, which facilitates chromatin remodeling and transcriptional activation. merckmillipore.comoup.com While they share structural similarities, each member of the p160 SRC family has distinct and non-redundant functions in vivo. pnas.org

| SRC Family Member | Alternative Names |

| SRC-1 | NCOA1 |

| SRC-2 | TIF2, GRIP1, NCOA2 |

| SRC-3 | AIB1, RAC3, ACTR, p/CIP, TRAM-1, NCOA3 |

The members of the p160 SRC family are indispensable for a multitude of normal physiological processes, demonstrating both unique and overlapping functions.

SRC-1 plays a crucial role in the development and function of reproductive tissues, such as the uterus and mammary glands, and is essential for hormone responsiveness in these tissues. nih.govnih.gov It is also involved in the maintenance of bone mineral density and the protective effects of estrogen on the cardiovascular system. nih.gov In the context of metabolism, SRC-1 is a key coordinator of hepatic glucose production during fasting. nih.gov

SRC-2 is a master regulator of lipid metabolism and energy balance. nih.govnih.gov It is critical for the absorption of dietary fats and the storage of lipids in adipose tissue. nih.gov SRC-2 is also essential for mammalian reproduction, particularly in embryo implantation and the maintenance of pregnancy. nih.gov Furthermore, in the brain, SRC-2 in hypothalamic neurons helps coordinate metabolic and behavioral responses to food availability, influencing energy expenditure and feeding behavior. bcm.edu

SRC-3 is involved in growth and development, as evidenced by studies in which its disruption in mice leads to dwarfism and delayed puberty. pnas.org It is also required for normal female reproductive function and mammary gland development. pnas.org In the immune system, SRC-3 is important for the function of regulatory T cells (Tregs) and can act as a translational repressor of cytokine mRNA, thereby playing a role in coordinating the inflammatory response. researchgate.netnih.gov

Aberrant expression and function of SRCs are widely implicated in the development and progression of various diseases, most notably cancer. nih.gov

SRC-1 is significantly overexpressed in several cancers, particularly those of reproductive tissues like breast and prostate cancer. nih.gov Increased SRC-1 expression is associated with tumor aggressiveness, metastasis, and resistance to endocrine therapies. nih.govnih.gov

SRC-2 overexpression has been linked to poor survival in prostate cancer. nih.gov Its role in regulating energy homeostasis and metabolism is thought to contribute to cancer cell survival and metastasis. nih.govnih.gov

SRC-3 is a well-established oncogene, with its gene being amplified and the protein overexpressed in a high percentage of breast cancers and other malignancies like endometrial and ovarian cancer. nih.govnih.govnih.gov Elevated SRC-3 levels correlate with larger tumor size and poor prognosis. nih.gov It promotes tumorigenesis by driving cell proliferation, invasion, and metastasis, and by contributing to the development of resistance to therapies. nih.govijbs.com SRC-3 achieves this by coactivating not only nuclear receptors but also other transcription factors involved in cancer-related signaling pathways. ijbs.comnih.gov

Structure

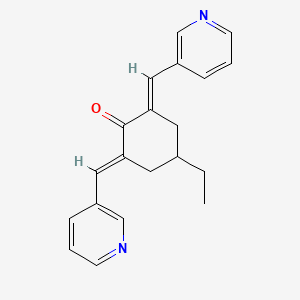

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Mcb 613

Direct Interaction with Steroid Receptor Coactivators

MCB-613 functions by directly binding to SRC proteins, which are key transcriptional coactivators involved in integrating steroid hormone signaling and growth factor pathways. nih.govnih.govfrontiersin.orgnih.govoup.com This direct interaction is foundational to the downstream effects observed with this compound treatment. nih.gov

Binding Specificity to SRC-3 and Other SRC Family Members

Research indicates that this compound is a pan-SRC stimulator, affecting multiple members of the SRC family, including SRC-1, SRC-2, and SRC-3. nih.govmedchemexpress.comcaymanchem.com Studies have shown that this compound selectively and reversibly binds to the receptor interacting domain (RID) of SRC-3. nih.gov While binding to other domains like the SRC-3 CID was observed, it required higher concentrations of this compound. nih.gov

Modulation of SRC Transcriptional Activity

A key consequence of this compound's interaction with SRCs is the dramatic increase in their transcriptional activity. nih.govmedchemexpress.comnih.govfrontiersin.orgnih.govoup.comabcam.com This super-stimulation of SRCs leads to the deregulation of cellular functions and homeostasis downstream of SRCs. nih.gov The enhanced transcriptional activity contributes to the compound's ability to induce excessive stress in cancer cells. nih.govnih.gov

Promotion of Coactivator Complex Formation (e.g., with CBP, CARM1)

This compound increases the interaction between SRCs and other transcriptional coactivators, such as CBP (CREB-binding protein) and CARM1 (Coactivator-associated arginine methyltransferase 1). nih.govmedchemexpress.comnih.govnih.govgoogle.comresearchgate.netoncotarget.com Activated SRC-3 is known to recruit these coactivators to form a multi-coactivator complex. nih.govnih.govgoogle.commdpi.com this compound treatment has been shown to robustly increase SRC-3's interaction with both CBP and CARM1 in a dose-dependent manner. nih.gov This enhanced complex formation is consistent with the observed increase in coactivator transcriptional activity. nih.gov

Induction of Cellular Stress Pathways

The hyper-activation of SRCs by this compound leads to aberrant cellular stress, a critical component of its cytotoxic mechanism. nih.govabcam.com This stress response is particularly pronounced in cancer cells, which are often already operating under high levels of intrinsic stress due to increased protein synthesis and metabolism. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Induction

This compound markedly induces ER stress and the unfolded protein response (UPR). nih.govmedchemexpress.comfrontiersin.orgnih.govcaymanchem.comabcam.comgoogle.comnih.govcenmed.comgenecards.orgcenmed.comresearchgate.netnih.govlabsolu.caresearchgate.netnih.govoncotarget.com This is confirmed by the induction of markers for UPR. nih.govmedchemexpress.comresearchgate.net The excessive SRC-related growth programs stimulated by this compound contribute to proteostasis and reactive oxygen species (ROS) stress, overwhelming the capacity of cancer cells to cope. nih.govnih.govnih.gov The induction of ER stress and UPR is a key factor in the paraptotic-like cell death induced by this compound. nih.govfrontiersin.orgresearchgate.netnih.gov

Phosphorylation of eIF2α and IRE1α

The induction of UPR by this compound involves the activation of key signaling branches, including the phosphorylation of eIF2α and IRE1α. nih.govmedchemexpress.comnih.govlabsolu.caresearchgate.netfluoroprobe.commdpi.com Phosphorylation of eIF2α is a common event in the UPR, leading to a reduction in global protein synthesis. nih.gov IRE1α is another critical UPR transducer that possesses both kinase and endoribonuclease domains, and its phosphorylation is indicative of its activation in response to ER stress. abcam.comabcam.comgenecards.orgwikipedia.orgplos.org These phosphorylation events are markers of the cellular stress response triggered by this compound-mediated SRC hyper-activation. nih.govmedchemexpress.comresearchgate.netfluoroprobe.com

Here is a summary of some of the key findings regarding this compound's molecular mechanisms:

Induction of ATF4 Protein Expression

This compound treatment leads to the induction of Activating Transcription Factor 4 (ATF4) protein expression. medchemexpress.comresearchgate.netnih.gov ATF4 is a key transcription factor involved in the integrated stress response (ISR) and the unfolded protein response (UPR). frontiersin.org The induction of ATF4 by this compound is dependent on SRC activation. nih.govresearchgate.net Studies have shown that simultaneous knockdown of all three SRCs (SRC-1, SRC-2, and SRC-3) significantly impairs the induction of ATF4 caused by this compound treatment. nih.govresearchgate.net Similarly, co-treatment with bufalin, an SRC small molecule inhibitor, effectively inhibits the induction of ATF4. nih.govresearchgate.net

Regulation of UPR Target Genes (e.g., GRP78, HERP, CHOP)

This compound markedly induces endoplasmic reticulum (ER) stress, which in turn activates the UPR. nih.govnih.govfrontiersin.orgmedchemexpress.comselleckchem.comcaymanchem.com As part of the UPR, this compound treatment leads to the induction of various UPR target genes, including GRP78, HERP, and CHOP. nih.gov GRP78 (also known as HSPA5 or BiP) is a master regulator of the UPR and functions as a chaperone to promote protein folding in the ER. wjgnet.com HERP (Homocysteine-inducible ER protein) is another UPR-inducible protein involved in ER-associated degradation (ERAD). CHOP (C/EBP homologous protein), also known as DDIT3, is a transcription factor that plays a significant role in UPR-induced apoptosis when ER stress is severe or prolonged. wjgnet.comresearchgate.net Studies comparing this compound with Brefeldin A (BFA), a known inducer of UPR, have shown that both compounds induce the expression of spliced XBP1, GRP78, HERP, PERK, and CHOP. nih.gov

Generation of Reactive Oxygen Species (ROS)

This compound treatment is associated with a marked elevation in the intracellular levels of reactive oxygen species (ROS). nih.govnih.govnih.govfrontiersin.orgmedchemexpress.comselleckchem.comcaymanchem.com This generation of ROS is coupled with the induction of ER stress. nih.govnih.govnih.govfrontiersin.orgmedchemexpress.comselleckchem.comcaymanchem.com The increase in ROS levels is dependent on SRCs, as simultaneous knockdown of all three SRCs significantly inhibits the production of ROS by this compound. nih.gov

Relationship between ROS Levels and SRC Activation

There is a relationship between elevated ROS levels and SRC activation in the context of this compound treatment. While elevated ROS levels are necessary for the activation process of SRCs by this compound, they are not sufficient to achieve a robust stimulatory effect on SRCs. nih.gov For instance, treatment with the ROS inducer H2O2, while capable of activating Abl kinase, does not hyper-activate SRCs. nih.gov This suggests that ROS contributes to, but is not the sole driver of, SRC hyper-stimulation by this compound. nih.gov

Role of Abl Kinase Activation in SRC Hyper-activation

This compound treatment leads to the activation of Abl kinase. nih.govgoogle.com Abl is a non-receptor tyrosine kinase implicated in various cellular processes, including stress response. nih.govgoogle.com Abl is considered a promising candidate kinase involved in this compound-mediated SRC hyper-stimulation for several reasons: acute hyper-activation of oncogenic Bcr-Abl has been shown to induce ER stress, Abl has been shown to phosphorylate and activate SRC-3, and Abl is activated in response to oxidative stress. nih.govgoogle.comencyclopedia.pub Activation of Abl can be observed relatively quickly after this compound treatment, with studies showing activation as early as one hour and reaching high levels after four hours. google.com this compound also increases the interaction between SRC-3 and Abl. google.com Inhibition of Abl kinase, either through chemical inhibitors (e.g., AT9283, PHA 739358) or siRNA-mediated knockdown, significantly inhibits the activation of SRC-3 by this compound, confirming that oxidative stress induced by this compound contributes to SRC activation via the Abl kinase signaling pathway. google.com

Proteasome Dysfunction and Proteostasis Perturbation

This compound treatment leads to proteasome dysfunction and perturbation of proteostasis. medchemexpress.comresearchgate.net This is evidenced by the accumulation of polyubiquitinated proteins. researchgate.net Proteostasis, the maintenance of protein homeostasis, is crucial for cellular function, and its disruption is linked to various disorders, including cancer. cellphysiolbiochem.comdntb.gov.ua The ubiquitin-proteasome system (UPS) is a primary mechanism for maintaining proteostasis. cellphysiolbiochem.comfrontiersin.org While the exact mechanisms by which this compound induces proteasome dysfunction are complex, the accumulation of misfolded or unfolded proteins due to ER stress and increased protein synthesis driven by SRC hyper-activation can overwhelm the capacity of the proteasome, leading to the observed dysfunction. nih.govfrontiersin.orgmedchemexpress.comresearchgate.net

KEAP1-NRF2 Pathway Modulation by this compound

Recent research has identified that this compound also modulates the KEAP1-NRF2 pathway, particularly in the context of drug-resistant cancer cells. researchgate.netbiorxiv.orgnih.govbiorxiv.orgresearchgate.netdntb.gov.uadntb.gov.ua this compound has been shown to covalently bind to KEAP1 (Kelch-like ECH associated protein 1). researchgate.netbiorxiv.orgnih.govbiorxiv.orgresearchgate.net KEAP1 is a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex that targets NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and proteasomal degradation under homeostatic conditions. nih.govbiorxiv.org this compound's covalent binding to KEAP1, potentially by bridging two KEAP1 monomers, interferes with the degradation of canonical KEAP1 substrates like NRF2. researchgate.netbiorxiv.orgnih.govbiorxiv.orgresearchgate.net This leads to the stabilization and accumulation of NRF2 protein and the subsequent activation of its transcriptional program, which is conventionally associated with antioxidant and cell-protective responses. nih.govbiorxiv.org Interestingly, studies have shown that NRF2 knockout can sensitize cells to this compound, suggesting that while this compound inhibits KEAP1's ability to degrade NRF2, the cytotoxic effect of this compound might involve the modulation of alternative KEAP1 substrates or other pathways independent of NRF2 activation. researchgate.netbiorxiv.orgnih.govbiorxiv.orgdntb.gov.uadntb.gov.ua

Covalent Binding and Dimerization of KEAP1

A key aspect of this compound's mechanism is its ability to covalently bind to KEAP1. nih.govbiorxiv.orgc3m-nice.frresearchgate.netresearchgate.netnih.gov This covalent modification is significant as it leads to the dimerization of KEAP1 monomers. nih.govbiorxiv.orgc3m-nice.frresearchgate.netresearchgate.netnih.gov Studies suggest that a single molecule of this compound is capable of bridging two KEAP1 monomers together, promoting the formation of a covalent homodimer. nih.govbiorxiv.orgresearchgate.net This dimerization is not the result of traditional non-covalent interactions or disulfide bridges, as it persists under reducing conditions. nih.gov

Interference with KEAP1 Substrate Degradation (e.g., NRF2)

KEAP1 functions as an adaptor subunit for a Cullin 3-based E3 ubiquitin ligase complex, which is responsible for the ubiquitination and subsequent degradation of various substrate proteins. nih.govbiorxiv.orgnih.govmdpi.comuniprot.orguniprot.orgimrpress.com Under normal cellular conditions, KEAP1 binds to substrates, notably the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), facilitating their degradation via the proteasome. nih.govbiorxiv.orgnih.govmdpi.comuniprot.orguniprot.orgimrpress.com The covalent modification and dimerization of KEAP1 by this compound interfere with this process, specifically impairing the degradation of canonical KEAP1 substrates like NRF2. nih.govbiorxiv.orgc3m-nice.frresearchgate.netresearchgate.netnih.gov

Role of NRF2 Activation in this compound Mechanism of Action

Interference with KEAP1-mediated degradation of NRF2 by this compound leads to the stabilization and accumulation of NRF2 protein. nih.govbiorxiv.org Accumulated NRF2 can then translocate to the nucleus and activate the transcription of its target genes, which are primarily involved in antioxidant and cytoprotective responses. nih.govbiorxiv.orgnih.govacs.orguniprot.org While this compound treatment results in NRF2 activation, research indicates that this activation is not essential for the selective cell death induced by this compound. nih.govbiorxiv.org Surprisingly, the genetic knockout of NRF2 has been shown to sensitize cells to this compound, suggesting that the compound's cytotoxic effects are independent of, and potentially counteracted by, NRF2 activation. nih.govbiorxiv.orgc3m-nice.frresearchgate.netresearchgate.netnih.gov

Identification of Alternative KEAP1 Substrates in this compound-Mediated Effects

The observation that NRF2 activation is dispensable for this compound-induced cell death raises the possibility that the drug's selective toxicity is mediated through the modulation and accumulation of alternative KEAP1 substrates. nih.govbiorxiv.orgc3m-nice.frresearchgate.netresearchgate.netnih.gov While NRF2 is a well-established KEAP1 substrate, KEAP1 is known to interact with and regulate the degradation of other proteins. The specific alternative substrates whose accumulation contributes to this compound's effects, particularly the induction of cell death, are a subject of ongoing investigation. nih.govbiorxiv.org

Distinct Cell Death Mechanisms

This compound has been shown to induce a form of cell death that is distinct from the commonly observed pathways of apoptosis and autophagy, particularly in cancer cells.

Selective Induction of Paraptosis in Cancer Cells

This compound selectively kills various human cancer cell lines while sparing normal cells at similar concentrations. researchgate.netgoogle.comapexbt.com This selective cytotoxicity is characterized by features consistent with paraptosis, a non-apoptotic form of programmed cell death. researchgate.netgoogle.comapexbt.com Morphological hallmarks of this compound-induced cell death include extensive cytoplasmic vacuolization. researchgate.netgoogle.com These vacuoles have been shown to originate from the endoplasmic reticulum (ER). researchgate.netgoogle.com this compound treatment also leads to the induction of ER stress and the unfolded protein response (UPR). researchgate.netgoogle.comeurekalert.org Paraptosis is typically characterized by cytoplasmic vacuolation and swelling of mitochondria or the ER, and importantly, it requires protein synthesis. researchgate.netgoogle.com Inhibition of protein synthesis can block the cell death caused by this compound. researchgate.netgoogle.com

Therapeutic Applications and Preclinical Efficacy of Mcb 613

Oncological Applications

Preclinical studies have explored the cytotoxic effects of MCB-613 across a range of human cancer types. The compound's ability to selectively kill cancer cells highlights its potential as a therapeutic agent. nih.govresearchgate.netselleckchem.comapexbt.com

Selective Cytotoxicity in Diverse Cancer Cell Lines

This compound has been shown to efficiently kill a variety of human cancer cell lines. nih.govresearchgate.netapexbt.com This selective cytotoxicity towards cancer cells, while being less toxic to normal cells such as mouse primary hepatocytes and mouse embryonic fibroblasts (MEFs), suggests a favorable therapeutic window. nih.govresearchgate.netselleckchem.com

In breast cancer, this compound has demonstrated cytotoxic effects in cell lines such as MCF-7 and MDA-MB-231. nih.govresearchgate.netselleckchem.comapexbt.com Studies have shown that this compound treatment leads to decreased viability in these cell lines. nih.govresearchgate.net For instance, viability assays have been conducted on MCF-7 cells treated with this compound for 48 hours, indicating a dose-dependent reduction in viable cells. nih.govresearchgate.net Preclinical in vivo studies using an MCF-7 breast cancer mouse xenograft model showed that this compound significantly inhibited tumor growth. nih.govselleckchem.comcaymanchem.comapexbt.compharmacytimes.com

Here is a summary of findings in breast cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | Reference |

| MCF-7 | Breast Cancer | Efficiently killed, Decreased viability | nih.govresearchgate.netselleckchem.comapexbt.com |

| MDA-MB-231 | Breast Cancer | Efficiently killed, Activated MMP13 mRNA expression | nih.govmedchemexpress.com |

This compound is also cytotoxic to prostate cancer cell lines, including PC-3. nih.govresearchgate.netselleckchem.comapexbt.com Research has indicated that this compound can efficiently kill PC-3 cells. nih.govresearchgate.netapexbt.com One study mentioned an IC50 value of 0.32 µM for PC-3 cells, suggesting potent cytotoxic activity. medchemexpress.com

Here is a summary of findings in prostate cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | Reference |

| PC-3 | Prostate Cancer | Efficiently killed, IC50=0.32 µM | nih.govresearchgate.netselleckchem.comapexbt.commedchemexpress.com |

In lung cancer, this compound has shown efficacy against H1299 cells and EGFR-mutant non-small cell lung cancer (NSCLC) cells, including those with diverse resistance mechanisms to EGFR inhibitors. nih.govresearchgate.netselleckchem.comapexbt.comnih.govnih.govduke.edu this compound can efficiently kill H1299 cells. nih.govresearchgate.netapexbt.com Furthermore, this compound selectively targets EGFR-mutant, EGFR inhibitor-resistant NSCLC cells by exploiting a collateral sensitivity through the covalent inhibition of KEAP1. nih.govnih.govduke.edu This effect relies on the covalent destabilization of KEAP1, where this compound uses Michael acceptor sites to bridge KEAP1 monomers. nih.gov

Here is a summary of findings in lung cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | Reference |

| H1299 | Lung Cancer | Efficiently killed | nih.govresearchgate.netselleckchem.comapexbt.com |

| EGFR-mutant NSCLC | Lung Cancer (Drug Resistant) | Selectively targets, Exploits collateral sensitivity via KEAP1 inhibition | nih.govnih.govduke.edu |

This compound has also demonstrated cytotoxicity in liver cancer cell lines, such as HepG2. nih.govresearchgate.netselleckchem.comapexbt.comksu.edu.sa Studies have reported that this compound can efficiently kill HepG2 cells. nih.govresearchgate.netapexbt.com

Here is a summary of findings in liver cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | Reference |

| HepG2 | Liver Cancer | Efficiently killed | nih.govresearchgate.netselleckchem.comapexbt.comksu.edu.sa |

Preclinical analysis of this compound on Diffuse Intrinsic Pontine Glioma (DIPG) has shown promising anti-tumor activities both in vitro and in vivo. thecurestartsnow.orgdipgcollaborative.org this compound has demonstrated strong anti-proliferative activities in vitro against a panel of DIPG cell lines, including CHLA07, A0417, 0406, 0708DIPG, and 2373DIPG. oup.com The 2373DIPG cell line exhibited the most responsiveness to this compound at a concentration of 2 µM. oup.com Furthermore, this compound has shown the capability of passing through the blood-brain barrier (BBB) to reach xenograft tumor cells in vivo in mouse brain stems. thecurestartsnow.orgdipgcollaborative.org Studies in DIPG patient tumor-derived orthotopic xenograft (PDOX) mouse models have indicated that this compound can significantly prolong animal survival times as a single agent in responsive models and shows synergistic killing of DIPG xenograft cells when combined with fractionated radiation. thecurestartsnow.orgoup.com

Here is a summary of findings in DIPG:

| Cell Lines/Model | Cancer Type | Observed Effect | Reference |

| CHLA07, A0417, 0406, 0708DIPG, 2373DIPG (in vitro) | DIPG | Strong anti-proliferative activities (2373DIPG most responsive at 2 µM) | oup.com |

| DIPG PDOX mouse models (in vivo) | DIPG | Prolongation of animal survival (single agent in responsive models), Synergistic killing with radiation | thecurestartsnow.orgoup.com |

In Vivo Tumor Growth Inhibition in Xenograft Models

Preclinical studies utilizing in vivo xenograft models have provided evidence for the tumor growth inhibitory effects of this compound across different cancer types.

MCF-7 Breast Cancer Xenograft Models

This compound has been evaluated for its tumor suppressive effects in MCF-7 breast cancer mouse xenograft models. In these studies, tumors were established by injecting MCF-7 cells into the mammary fat pads of athymic nude mice. nih.gov Treatment with this compound significantly inhibited tumor growth compared to control groups. apexbt.comnih.govselleckchem.comcaymanchem.com For instance, in one study, this compound treatment (20 mg/kg, administered intraperitoneally three times a week for 7 weeks) significantly and dramatically stalled the growth of tumors, with tumors in the control group growing approximately threefold over the same period. apexbt.comnih.govselleckchem.comeurekalert.org

| Model | Treatment Regimen | Outcome | Source |

| MCF-7 Breast Cancer Xenograft | This compound (20 mg/kg, i.p., 3 times/week for 7 weeks) | Significant tumor growth inhibition | apexbt.comnih.govselleckchem.com |

| MCF-7 Breast Cancer Xenograft | This compound (20 mg/kg, i.p.) | Inhibited tumor growth in vivo | caymanchem.commedchemexpress.com |

EGFR Inhibitor-Resistant NSCLC Xenograft Models

This compound has shown efficacy in models of EGFR inhibitor-resistant non-small cell lung cancer (NSCLC). Studies have identified this compound as a compound that selectively targets EGFR-mutant, EGFR inhibitor-resistant NSCLC cells harboring diverse resistance mechanisms. nih.govnih.govduke.edubiorxiv.orgresearchgate.net In a flank xenograft model, drug-resistant GR4 cells (derived from drug-naïve PC9 cells) implanted into SCID mice were selectively suppressed by this compound treatment. biorxiv.org This suggests that this compound can exploit a collateral sensitivity in these resistant cell populations. nih.govnih.gov

Patient-Derived Orthotopic Xenograft (PDOX) Models of DIPG

In the context of diffuse intrinsic pontine glioma (DIPG), a highly lethal childhood cancer, this compound has been investigated in patient-derived orthotopic xenograft (PDOX) mouse models. thecurestartsnow.orgdipgcollaborative.orgoup.comoup.comnih.gov These models, where tumor cells are injected into the brainstem of mice, are considered clinically relevant and biologically accurate. thecurestartsnow.orgdipgcollaborative.org this compound has demonstrated anti-proliferative activities in vitro against various DIPG cell lines and neurospheres. thecurestartsnow.orgoup.comoup.com Furthermore, this compound has shown the capability of crossing the blood-brain barrier (BBB) and accumulating in brain tissue, reaching the tumor site in vivo. thecurestartsnow.orgdipgcollaborative.org While this compound as a single agent showed activity in one out of four DIPG models tested, it significantly prolonged animal survival times in a 2373DIPG PDOX model. thecurestartsnow.orgoup.comoup.com

Collateral Sensitivity in Drug-Resistant Cancers

A significant aspect of this compound's preclinical profile is its ability to exploit collateral sensitivities in drug-resistant cancers. Collateral sensitivity refers to the phenomenon where cells that develop resistance to one drug become more sensitive to a different drug. duke.edu this compound has been shown to selectively target EGFR-mutant, EGFR inhibitor-resistant NSCLC cells with diverse resistance mechanisms. nih.govnih.govduke.edubiorxiv.orgresearchgate.netorcid.org This effect is linked to the covalent inhibition of KEAP1 by this compound. nih.govnih.govduke.edu KEAP1 is selectively essential in the setting of EGFR inhibitor resistance, making it a vulnerable target. nih.govnih.govduke.edu this compound's interaction with KEAP1 interferes with the degradation of certain substrate proteins. nih.govnih.govduke.edu Interestingly, NRF2 knockout, a canonical KEAP1 substrate, sensitizes cells to this compound, suggesting the drug's function involves modulation of an alternative KEAP1 substrate. nih.govnih.govduke.edu This mechanism provides a rationale for using this compound to overcome multifocal drug resistance in EGFR-mutant NSCLC. nih.govbiorxiv.org

Combination Therapies in Cancer Treatment

The potential of this compound in combination therapies has also been explored, particularly in the context of overcoming resistance and enhancing therapeutic efficacy.

With Ionizing Radiation in DIPG

Combining this compound with ionizing radiation has been investigated as a strategy to enhance anti-tumor effects in DIPG. Preclinical studies in patient-derived orthotopic xenograft (PDOX) mouse models of DIPG have aimed to demonstrate that this combination can synergistically kill tumor cells and significantly prolong survival times. thecurestartsnow.orgdipgcollaborative.orgoup.comoup.comnih.gov In vitro studies have shown that combining ionizing radiation with this compound leads to enhanced tumor cell killing in DIPG cell lines. oup.comoup.comnih.gov In one PDOX model (2373DIPG), while this compound or irradiation alone did not show a statistically significant difference in animal survival compared to untreated xenografts, the combination treatment resulted in longer survival times (median time: 82 days) compared to irradiation alone (median time: 66 days). oup.comoup.comnih.gov This suggests a synergistic effect between this compound and ionizing radiation in DIPG models. thecurestartsnow.orgdipgcollaborative.orgoup.comoup.comnih.gov

With EGFR Inhibitors in NSCLC

This compound has shown potential in addressing drug resistance in EGFR-mutant non-small cell lung cancer (NSCLC) cells that have become resistant to EGFR inhibitors. Research indicates that this compound selectively targets these resistant cells through the covalent inhibition of KEAP1. nih.govnih.govresearchgate.netbiorxiv.orgduke.edu This interaction involves this compound binding covalently to KEAP1, potentially bridging two KEAP1 monomers and interfering with the degradation of KEAP1 substrates, such as NRF2. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org Interestingly, studies suggest that the efficacy of this compound in this context does not rely on NRF2 activation; in fact, NRF2 knockout has been observed to sensitize cells to this compound, implying the involvement of an alternative KEAP1 substrate. nih.govnih.govresearchgate.netbiorxiv.org Preclinical studies using a flank xenograft model in SCID mice demonstrated that this compound selectively suppressed drug-resistant EGFR-mutant NSCLC cells. nih.govbiorxiv.org This suggests a potential strategy for exploiting a collateral sensitivity in these resistant cell populations. nih.govnih.govbiorxiv.orgbiorxiv.org

Non-Oncological Applications

Attenuation of Adverse Remodeling After Myocardial Infarction (MI)

This compound has been investigated for its ability to attenuate adverse cardiac remodeling following myocardial infarction (MI). Studies in mouse models of MI have shown that this compound, when administered within hours post-MI, can induce lasting protection from detrimental remodeling. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.combcm.eduoup.com This protective effect is associated with the stimulation of steroid receptor coactivators (SRCs), particularly SRC-3. nih.govpnas.orgwindows.netoup.comoup.comoup.combcm.edu SRCs are involved in heart development and mitigating cardiac dysfunction in injury models. nih.govpnas.org this compound, as a potent small molecule stimulator of SRCs, has been shown to enhance SRC transcriptional activity. nih.govwindows.netoup.com

Reduction of Infarct Size and Apoptosis

Preclinical data indicates that this compound treatment in mouse models of MI leads to a decrease in infarct size and apoptosis. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.com This reduction in tissue damage contributes to the preservation of cardiac function observed in these studies. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.com

Inhibition of Macrophage Inflammatory Signaling (e.g., IL-1)

This compound has been shown to inhibit macrophage inflammatory signaling, including interleukin 1 (IL-1) signaling, which helps to attenuate the acute inflammatory response post-MI. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.com This modulation of the immune response is considered to limit inflammatory damage in the heart. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.com Early suppression of IL-1 signaling is suggested to be part of the mechanism by which this compound prevents post-MI fibroblast transdifferentiation and improves heart function. oup.com

Attenuation of Fibroblast Differentiation and Fibrosis

Adverse remodeling after MI involves the differentiation of fibroblasts into activated fibroblasts and myofibroblasts, leading to fibrosis. researchgate.net this compound treatment has been shown to attenuate fibroblast differentiation and reduce fibrosis in the infarct zone. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.combcm.edu This effect on fibroblasts contributes to reducing the extent of injury-related fibrosis and the subsequent loss of cardiac function associated with scar tissue. nih.govwindows.netoup.com

Promotion of Tsc22d3-Expressing Macrophages

This compound treatment has been associated with the promotion of Tsc22d3-expressing macrophages. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.com Single-cell analysis of macrophages post-MI revealed that the protective response induced by this compound is linked to an increase in anti-inflammatory macrophages and enhanced macrophage and granulocyte functions. researchgate.netresearchgate.net Tsc22d3 (TSC22 Domain Family Member 3) is an anti-inflammatory protein that has been previously shown to provide cardioprotection post-MI. oup.comresearchgate.net The promotion of these specific macrophage populations by this compound may contribute to limiting inflammatory damage and facilitating beneficial cardiac repair. researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.comresearchgate.net

Preclinical Data Summary for this compound in MI Mouse Models

| Effect | Observation in Preclinical Studies (Mouse Models) |

| Infarct Size | Decreased researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.com |

| Apoptosis | Decreased researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.com |

| Fibrosis | Attenuated/Decreased researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.combcm.edu |

| Cardiac Function | Maintained/Improved researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.com |

| Macrophage Inflammatory Signaling (IL-1) | Inhibited researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.com |

| Fibroblast Differentiation | Attenuated researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.com |

| Tsc22d3-Expressing Macrophages | Promotion/Increased researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.comresearchgate.net |

| Adverse Remodeling | Attenuated researchgate.netnih.govpnas.orgtmc.eduwindows.nethcplive.comoup.comoup.comoup.combcm.eduoup.com |

Preservation of Cardiac Function

Research indicates that this compound plays a significant role in mitigating ischemic injury after myocardial infarction (MI) by stimulating SRCs. glixxlabs.comregulations.gov Studies utilizing mouse models of MI have shown that administration of this compound leads to a reduction in pathological remodeling of the heart. regulations.govwikipedia.orgmedchemexpress.comchemscene.comnih.gov

Key findings from these preclinical studies include a decrease in infarct size, apoptosis (programmed cell death), hypertrophy (enlargement of heart muscle cells), and fibrosis (scarring of heart tissue). regulations.govwikipedia.orgmedchemexpress.comchemscene.comnih.govnih.gov Concurrently, treatment with this compound was observed to maintain significant cardiac function. regulations.govwikipedia.orgmedchemexpress.comchemscene.comnih.govnih.gov The protective effects of this compound against adverse remodeling were found to be lasting when the compound was administered within hours following MI. regulations.govmedchemexpress.comchemscene.comnih.govapexbt.com

Attenuation of Post-Stroke Ischemic Brain Injury

Pathological changes following ischemic stroke, including neuronal loss, inflammation, oxidative stress, and astrogliosis, contribute to a progressive decrease in brain function. Given the shared mechanisms of tissue damage, such as oxidative stress and inflammation, observed in both myocardial infarction and ischemic stroke, this compound was investigated for its potential neuroprotective effects. glixxlabs.com

Studies using an this compound derivative, referred to as MCB-10-1, in a rat model of middle cerebral artery occlusion and reperfusion (MCAO R) have demonstrated its ability to attenuate injury post-stroke. Treatment with MCB-10-1 resulted in a decrease in infarct size and a mitigation of neurological impairment in these models. Lasting protection from tissue damage in the ischemic penumbra was observed when MCB-10-1 was administered within 30 minutes following MCAO R.

The protective effects of MCB-10-1 in the context of stroke were associated with several key cellular responses: the promotion of reparative microglia, an increase in the expression of NRF2 and GLT-1 in astrocytes, early activation of microglia, and the attenuation of astrogliosis. These findings suggest that SRC stimulation with MCB-10-1 represents a potential therapeutic strategy for reducing the inflammation and oxidative damage that lead to neurological impairment after an acute ischemic stroke. Preliminary studies have also indicated that this compound itself concentrates significantly in the brain parenchyma due to its lipophilic properties. Further preliminary experiments are planned to evaluate the therapeutic effects of this compound in a murine MCAO model, with the aim of determining its neuroprotective capabilities and developing an effective treatment regimen.

Potential Immunomodulatory Effects

This compound has demonstrated potential immunomodulatory effects, particularly in the context of post-ischemic tissue injury. Research indicates that this compound can suppress the recruitment of immune cells, including neutrophil chemotaxis and macrophage migration. glixxlabs.com It has also been shown to regulate neutrophil degranulation. glixxlabs.com

The immune regulatory and tissue-remodeling effects of this compound post-MI are partly mediated through its influence on granulocyte and macrophage granules. glixxlabs.com Single cell analysis of macrophages following MI revealed that the protective response induced by this compound is linked to an increase in anti-inflammatory macrophages and enhanced macrophage and granulocyte functions. glixxlabs.comregulations.gov this compound contributes to a sustained alteration in fibroblast composition and suppresses the infiltration of inflammatory macrophages. regulations.gov The observed early increase in anti-inflammatory macrophages suggests that the immunomodulation of proinflammatory cytokines and granule functions by this compound may help limit inflammatory damage and promote subsequent tissue healing. regulations.gov

This compound is a small molecule compound that has garnered attention for its unique properties, particularly its role as a stimulator of steroid receptor coactivators (SRCs) and its distinct cytotoxic effects on cancer cells. Research into this compound employs a range of advanced methodologies to understand its mechanisms of action, binding characteristics, and cellular impact.

Advanced Research Methodologies and Future Directions

Structural and Computational Studies

Structural and computational approaches are crucial for understanding the interaction of MCB-613 with its target proteins at a molecular level.

Binding Analysis to SRCs (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a key technique used to analyze the direct binding of this compound to Steroid Receptor Coactivators (SRCs). Studies have demonstrated that this compound directly binds to SRCs, specifically interacting with the receptor interacting domain (RID) of SRC-3. nih.gov, researchgate.net, researchgate.net, frontiersin.org, medchemexpress.com, researchgate.net SPR experiments show an increase in signal upon the flow of this compound over immobilized SRC-3 protein fragments containing the RID, indicating a physical interaction. nih.gov This binding has been characterized as reversible, with the SPR signal subsiding upon removal of this compound. nih.gov, researchgate.net This direct interaction is believed to be the initial step in this compound's ability to stimulate SRC transcriptional activity. nih.gov, researchgate.net

Elucidation of Covalent Binding Mechanisms (e.g., KEAP1 Dimerization)

Beyond its interaction with SRCs, this compound has also been shown to bind covalently to KEAP1 (Kelch-like ECH-associated protein 1). nih.gov, nih.gov, c3m-nice.fr This covalent binding is significant as it can lead to the dimerization of KEAP1 monomers. nih.gov, nih.gov, c3m-nice.fr The structure of this compound, featuring a central carbonyl flanked by two electrophilic α,β-unsaturated bonds, suggests a potential mechanism involving a double Michael addition for this covalent interaction with nucleophilic amino acids in target proteins like KEAP1. nih.gov This modification of KEAP1 interferes with its normal function as an adaptor subunit of a Cullin 3-based E3 ubiquitin ligase, which typically targets proteins like NRF2 for degradation. nih.gov, nih.gov, c3m-nice.fr, researchgate.net The covalent binding and dimerization of KEAP1 by this compound disrupts the degradation of KEAP1 substrates, including NRF2. nih.gov, nih.gov, c3m-nice.fr

Protein Interactome Mapping of this compound using Click Chemistry

To comprehensively understand the range of proteins that this compound interacts with, particularly given its potential for promiscuous binding due to its reactive structure, click chemistry approaches have been employed to map its protein interactome. nih.gov This method typically involves using a clickable derivative of the compound, such as C151-0598, which is structurally similar to this compound. nih.gov This derivative can be used in conjunction with techniques like differential affinity purification and mass spectrometry to identify proteins that bind to this compound. nih.gov, biorxiv.org, acs.org, biorxiv.org, elifesciences.org This allows for a broader understanding of this compound's cellular targets beyond SRCs and KEAP1. nih.gov

In Vitro and Ex Vivo Research Models

In vitro and ex vivo models are essential for evaluating the biological effects of this compound on cells and tissues.

Cell Viability and Proliferation Assays (e.g., MTS Assay)

Cell viability and proliferation assays, such as the MTS assay, are widely used to assess the cytotoxic effects of this compound. researchgate.net, utupub.fi, abcam.com, medchemexpress.com, pbiolabs.com, selleckchem.com The MTS assay relies on the reduction of a tetrazolium compound by metabolically active cells to generate a colored formazan (B1609692) product, which can be quantified by measuring absorbance. abcam.com, pbiolabs.com These assays have shown that this compound is cytotoxic to a variety of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (H1299), and liver (HepG2) cancer cells. nih.gov, researchgate.net, selleckchem.com Intriguingly, studies indicate that this compound can selectively kill cancer cells while sparing normal cells, such as mouse primary hepatocytes and mouse embryonic fibroblasts (MEFs), at comparable concentrations. nih.gov, researchgate.net, selleckchem.com

Below is an example of how cell viability data might be presented based on findings from research using MTS assays:

| Cell Line | Treatment (this compound Concentration) | Viability (% of Control) |

| MCF-7 (Cancer) | X µM | Reduced |

| PC-3 (Cancer) | X µM | Reduced |

| H1299 (Cancer) | X µM | Reduced |

| HepG2 (Cancer) | X µM | Reduced |

| Mouse Hepatocytes | X µM | Spared |

| MEFs | X µM | Spared |

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a fundamental tool for measuring the impact of this compound on transcriptional activity, particularly its ability to stimulate SRCs. nih.gov, researchgate.net, frontiersin.org, medchemexpress.com, thermofisher.com, promega.com.au, selleckchem.com These assays involve transfecting cells with a plasmid containing a luciferase gene under the control of a promoter or response element that is regulated by the transcription factor of interest, such as SRCs. nih.gov, thermofisher.com, promega.com.au When this compound is added to these cells, its effect on SRC-mediated transcription is reflected in the level of luciferase expression, which can be quantified by measuring the luminescence produced upon addition of a substrate. nih.gov, thermofisher.com, promega.com.au Studies using these assays have demonstrated that this compound can super-stimulate the intrinsic transcriptional activity of SRCs. nih.gov, frontiersin.org, medchemexpress.com, selleckchem.com This super-stimulation is associated with this compound increasing the interaction between SRCs and other coactivators like CBP and CARM1, leading to enhanced coactivator complex formation and subsequent transcriptional activation. nih.gov, researchgate.net, frontiersin.org, medchemexpress.com Luciferase assays have also been used to show that this compound treatment can activate the expression of downstream genes regulated by SRCs, such as MMP13. nih.gov, medchemexpress.com

Below is an example of how transcriptional activity data from luciferase assays might be presented:

| Cell Line (with Reporter Construct) | Treatment (this compound Concentration) | Luciferase Activity (Fold Change vs. Vehicle) |

| HeLa (pG5-luc + pBIND-SRC-1) | Y µM | Increased |

| HeLa (pG5-luc + pBIND-SRC-2) | Y µM | Increased |

| HeLa (pG5-luc + pBIND-SRC-3) | Y µM | Increased |

| HeLa (SRC-3 + MMP13-luc) | Y µM | Increased |

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to analyze protein expression levels and their post-translational modifications, such as phosphorylation. This method is essential for investigating how this compound affects the abundance and activation status of key proteins involved in various cellular pathways.

Studies utilizing Western blotting have shown that this compound treatment can lead to a decrease in NCOA3 protein levels. researchgate.netoncotarget.com This is in agreement with the observation that NCOA3 activation is coupled to its turnover, and hyperactivation by this compound is accompanied by a reduction in total NCOA3 protein. oncotarget.com Furthermore, Western blotting has been employed to assess the induction of unfolded protein response (UPR) markers following this compound treatment. These markers include PERK, XBP1s, phospho-eIF2α, ATF4, and ATF6, indicating that this compound treatment leads to ER stress and UPR downstream of NCOA hyperactivation. medchemexpress.comresearchgate.netoncotarget.com In the context of breast cancer, Western blot analysis was used to examine the protein expression of ARF6, AMAP1, p-AMAP1, E-cadherin, and vimentin (B1176767) in MCF-7 cells treated with this compound or other agents. researchgate.netnih.gov Specifically, this compound was shown to increase the expression of p-Src, p-PI3K, and p-AKT in ARF6-knockdown cells, suggesting its involvement in activating the Src/PI3K/Akt pathway. researchgate.netnih.gov Detection of ubiquitinated proteins by immunoblotting has also been performed to understand the impact of this compound on the ubiquitin-proteasome system. researchgate.netdiva-portal.org

qRT-PCR and RNA Sequencing for Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing are powerful techniques used to analyze gene expression profiles, providing insights into the transcriptional changes induced by this compound. qRT-PCR is typically used for targeted gene expression analysis, while RNA sequencing provides a comprehensive view of the transcriptome. lubio.ch

qRT-PCR has been utilized to quantify the expression of UPR target genes such as GRP78, HERP, PERK, and CHOP in MCF7 cells treated with this compound. researchgate.netoncotarget.com This helps to confirm the activation of the UPR pathway at the transcriptional level. In breast cancer research, qRT-PCR was used to measure the mRNA expression of ARF6 and AMAP1 in MCF-7 cells. researchgate.netnih.gov It has also been employed to validate gene expression patterns identified through microarray studies, providing more thorough data points for the expression of specific genes like MCM2, CDK1, and CAV1 in endocrine-resistant breast cancer cells. oncotarget.com RNA sequencing, on the other hand, allows for a broader analysis of transcriptional changes. lubio.ch While direct studies using RNA sequencing specifically on this compound treatment were not extensively detailed in the provided snippets, the technique is generally applied to identify differentially expressed genes in response to various stimuli, including drug treatments. frontiersin.orgbiorxiv.orgresearchgate.net For instance, single-cell transcriptomics of cardiac interstitial cells have been used to characterize the effects of SRC stimulation by this compound on cardiac function post-myocardial infarction, providing cell-type specific gene expression data. nih.gov

Flow Cytometry for Cell Death and Cell Cycle Analysis

Flow cytometry is a versatile technique that allows for the rapid and accurate analysis of various cellular properties within heterogeneous populations, including cell death and cell cycle distribution. nih.govbdbiosciences.com

Flow cytometry has been used to evaluate cell death and cell cycle analysis in cells treated with this compound. researchgate.net This method can assess changes in cell morphology, detect the presence of phosphatidylserine (B164497) on the cell surface (an indicator of early apoptosis), evaluate mitochondrial transmembrane potential collapse, and analyze DNA fragmentation and caspase activation. nih.govbdbiosciences.com These analyses help to characterize the type of cell death induced by this compound. Studies have indicated that this compound induces a complex cytotoxicity with characteristics of paraptotic-like cell death, which is a non-apoptotic form of cell death characterized by cytoplasmic vacuolization and lack of DNA fragmentation. nih.govresearchgate.netfrontiersin.org Flow cytometry can also be used to analyze cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and identify apoptotic cells with fractional DNA content. nih.govbdbiosciences.comspringernature.com Furthermore, combining DNA content analysis with the detection of proliferation-associated proteins or markers like BrdU incorporation allows for a more detailed understanding of cell cycle kinetics and the impact of this compound on cell proliferation. nih.govbdbiosciences.comspringernature.com

Organoid Culture for Disease Modeling

Organoid culture involves growing three-dimensional (3D) cell models that mimic the structure and function of real organs or tissues. moleculardevices.comprnewswire.com These models are valuable tools for disease modeling, drug discovery, and personalized medicine, offering a more physiologically relevant alternative to traditional 2D cell cultures. moleculardevices.comprnewswire.comfrontiersin.org

While the provided search results mention organoid culture as a relevant advanced research methodology and highlight its use in disease modeling and compound testing moleculardevices.comprnewswire.comfrontiersin.org, specific details about the application of this compound in organoid culture for disease modeling were not extensively found within the snippets. However, the general utility of organoids in cancer research and drug screening prnewswire.comfrontiersin.org suggests that this compound, as an anti-neoplastic compound sigmaaldrich.com, could be investigated using organoid models derived from various cancer types to better understand its efficacy and mechanisms in a more complex 3D environment that recapitulates aspects of the native tumor microenvironment. frontiersin.org Organoids can be derived from patient tissues (patient-derived organoids, PDOs), preserving the characteristics of the original tumor and potentially predicting therapeutic responses. frontiersin.org This makes organoid culture a promising platform for evaluating the effects of this compound in a context that is more relevant to human disease.

In Vivo Preclinical Models

In vivo preclinical models, particularly xenograft models in immunodeficient mice and disease-specific models like myocardial infarction mouse models, are critical for evaluating the efficacy and effects of this compound in a living system before potential clinical translation.

Myocardial Infarction Mouse Models

Myocardial infarction (MI) mouse models are used to study the pathological processes that occur after a heart attack and to evaluate potential therapeutic interventions aimed at reducing cardiac damage and preventing heart failure.

This compound has been investigated in mouse models of myocardial infarction for its cardioprotective effects. fiercebiotech.comresearchgate.netresearchgate.netbcm.edunih.govbcm.edu Studies have shown that administering this compound within hours after inducing ischemic injury in a mouse MI model attenuates pathological remodeling of the heart. researchgate.netbcm.edunih.govbcm.edu this compound has been shown to decrease infarct size, apoptosis (cell death), hypertrophy, and fibrosis, while helping to maintain significant cardiac function. researchgate.netnih.gov The mechanism is thought to involve the stimulation of SRC-3, which initiates a cascade of events related to tissue repair and modulation of the inflammatory response. bcm.edubcm.edu Single-cell transcriptomics analysis of cardiac interstitial cells in these models has provided insights into the cell-type specific responses contributing to this compound's cardioprotective effects. nih.gov This research suggests that SRC stimulation with this compound could be a potential therapeutic approach for inhibiting cardiac dysfunction after MI. researchgate.net

Ischemic Stroke Models

Preclinical studies have utilized rodent models of ischemic stroke, such as the middle cerebral artery occlusion with reperfusion (MCAo R) model in rats, to investigate the neuroprotective effects of this compound and its derivatives. Research indicates that a metabolically stable and potent derivative, MCB-10-1, can attenuate injury following stroke. nih.govnih.gov Administration of MCB-10-1 within 30 minutes post-MCAo R has been shown to induce lasting protection from tissue damage in the ischemic penumbra. nih.govnih.gov

Observed effects in these models include a decrease in infarct size and mitigation of neurological impairment. nih.govnih.gov The protective mechanisms appear to involve the promotion of reparative microglia, an increase in astrocyte expression of NRF2 and GLT-1, early microglia activation, and attenuation of astrogliosis. nih.govnih.gov These findings suggest that SRC activation via compounds like MCB-10-1 could be a therapeutic strategy to reduce inflammation and oxidative damage contributing to neurological impairment after acute ischemic stroke. nih.govnih.gov

Table 1: Effects of MCB-10-1 in a Rat MCAo R Model

| Outcome | Observation (vs Control) | Source |

| Infarct Size | Decreased | nih.govnih.gov |

| Neurologic Impairment | Mitigated | nih.govnih.gov |

| Tissue Damage (Penumbra) | Lasting Protection | nih.govnih.gov |

| Reparative Microglia | Promotion | nih.govnih.gov |

| Astrocyte NRF2/GLT-1 | Increased Expression | nih.govnih.gov |

| Early Microglia | Activation | nih.govnih.gov |

| Astrogliosis | Attenuation | nih.govnih.gov |

Patient-Derived Orthotopic Xenograft (PDOX) Models

Patient-derived orthotopic xenograft (PDOX) models, where patient tumor tissue is implanted into the corresponding anatomical location in immunodeficient mice, have been employed to evaluate the efficacy of this compound, particularly in challenging cancers like diffuse intrinsic pontine glioma (DIPG). oup.comthecurestartsnow.orgresearchgate.netnih.gov These models are considered highly relevant as they aim to recapitulate the tumor microenvironment and heterogeneity of human cancers. researchgate.netnih.gov

Studies utilizing intra-brain stem PDOX models of DIPG have investigated this compound as a single agent and in combination with radiation, the standard treatment for DIPG. oup.comthecurestartsnow.org Research has assessed the anti-tumor activities in vitro and in vivo, as well as the impact on animal survival times. oup.comthecurestartsnow.org this compound has demonstrated anti-proliferative activities in DIPG cell lines and neurospheres and has shown capability to cross the blood-brain barrier in mouse models. thecurestartsnow.org In some DIPG PDOX models, this compound as a single agent has shown significant prolongation of animal survival times. thecurestartsnow.org Furthermore, combining this compound with fractionated radiation has led to enhanced tumor cell killing in vitro and significantly improved therapeutic efficacy, resulting in significant prolongation of animal survival times in DIPG PDOX models. oup.comthecurestartsnow.org

Table 2: this compound Efficacy in DIPG PDOX Models (Representative Findings)

| Model Type | Treatment | In Vitro Effect | In Vivo Effect (Survival) | Source |

| Intra-brain stem DIPG PDOX | This compound (single agent) | Anti-proliferative | Significant prolongation (in some models) | thecurestartsnow.org |

| Intra-brain stem DIPG PDOX | This compound + Radiation | Enhanced killing | Significant prolongation | oup.comthecurestartsnow.org |

Challenges and Future Research Avenues

Despite promising preclinical results, several challenges and areas for future research exist to fully understand and translate the potential of this compound.

Comprehensive Understanding of this compound's Pan-Targeting Nature

This compound was initially characterized as a pan-SRC stimulator, activating SRC-1, SRC-2, and SRC-3. nih.govgoogle.commedchemexpress.comapexbt.comcaymanchem.commedchemexpress.com However, research indicates that this compound can influence numerous diverse cellular pathways. researchgate.netnih.gov More recent studies have identified Kelch-like ECH associated protein 1 (KEAP1) as a target of this compound in the context of drug-resistant non-small cell lung cancer (NSCLC). nih.govbiorxiv.orgduke.educ3m-nice.fr this compound binds KEAP1 covalently, interfering with the degradation of substrates like NRF2. nih.govbiorxiv.orgduke.educ3m-nice.fr This suggests that this compound's effects may extend beyond SRCs, and a comprehensive understanding of all its molecular targets and the interplay between these targets is crucial for predicting its full biological impact and potential off-target effects. researchgate.netnih.gov

Investigation of Drug Resistance Mechanisms in Vivo

Understanding how resistance to this compound might develop in a living organism is critical for its potential clinical application. While in vitro studies may provide some insights, investigating drug resistance mechanisms in vivo, particularly in relevant animal models like PDOX models, is essential. oup.comjejunu.ac.kr Research plans include investigating resistance mechanisms in DIPG PDOX models treated with this compound and radiation. oup.com Studies in NSCLC have already begun to explore how this compound can overcome resistance to other targeted therapies by inhibiting KEAP1, suggesting a potential role for this compound in bypassing existing resistance mechanisms. nih.govbiorxiv.orgduke.educ3m-nice.fr Future studies should focus on identifying specific resistance pathways that emerge upon this compound treatment in various tumor types and ischemic injury models.

Development of this compound Derivatives for Enhanced Efficacy and Specificity

The development of this compound derivatives, such as MCB-10-1, which has shown improved metabolic stability and potency in ischemic stroke models, highlights the potential for generating compounds with enhanced pharmacological properties. nih.gov Future research should focus on the rational design and synthesis of novel this compound derivatives with improved efficacy, reduced potential for off-target effects, and optimized pharmacokinetic profiles for specific therapeutic applications. oup.comapexbt.comfrontiersin.org Tailoring derivatives to selectively target specific SRC family members or other key pathways modulated by this compound could lead to more potent and less toxic therapeutic agents.

Exploration of Novel Oncogene Overstimulation Strategies

The study of this compound represents a significant step in exploring the counterintuitive strategy of overstimulating oncogenes for therapeutic benefit fiercebiotech.combcm.eduaacrjournals.orgaacrjournals.org. This approach challenges the traditional paradigm of inhibiting oncogenic pathways fiercebiotech.comaacrjournals.org. The success observed with this compound in selectively inducing stress and death in cancer cells by hyper-activating SRCs provides proof-of-principle for this novel strategy nih.govfrontiersin.org.

Future research in this area could focus on identifying and characterizing other small molecules that can similarly overstimulate different oncogenes or key proteins in cancer pathways. Exploring the specific cellular contexts and cancer types that are most susceptible to this overstimulation-induced cell death is also crucial. Understanding the precise molecular mechanisms by which excessive SRC activity, or the overstimulation of other oncogenes, leads to irreversible cellular damage and death will be vital for optimizing this therapeutic strategy. This includes further investigation into the interplay between SRC hyper-activation, ER stress, ROS generation, and the induction of paraptotic-like cell death nih.govfrontiersin.orgmedchemexpress.comgoogle.com.

Data from in vitro studies highlight the differential sensitivity of various cancer cell lines to this compound. For instance, studies have shown this compound's cytotoxic effects on MCF-7, PC-3, H1299, and HepG2 cells fiercebiotech.comnih.govaacrjournals.orgaacrjournals.org.

Potential for Combination Therapies with Existing Modalities

The potential for combining this compound with existing cancer treatment modalities is an important area for future exploration. Given that this compound induces cellular stress through mechanisms involving ER stress and ROS, combining it with therapies that either exacerbate these stress pathways or target complementary vulnerabilities in cancer cells could lead to synergistic effects.

Preclinical studies have begun to investigate the potential for combination therapies involving this compound. For example, research is exploring combining this compound with ionizing radiation for the treatment of diffuse intrinsic pontine glioma (DIPG) thecurestartsnow.org. The rationale is that the cellular stress induced by this compound might enhance the effectiveness of radiation therapy thecurestartsnow.org. Early findings in DIPG xenograft mouse models suggest that combining this compound with fractionated radiation could lead to synergistic killing of tumor cells and significantly prolong survival times compared to either treatment alone thecurestartsnow.org. This indicates that this compound may overcome some challenges in treating DIPG, including its ability to cross the blood-brain barrier and its activity against cancer stem cells thecurestartsnow.org.

Further research is needed to systematically evaluate combinations of this compound with other standard cancer therapies, such as chemotherapy, targeted agents, or immunotherapies. Identifying combinations that result in enhanced anti-tumor activity without increasing toxicity to normal tissues is a critical step in translating this research into clinical applications. The unique mechanism of action of this compound, distinct from many conventional drugs, suggests it could potentially be effective in overcoming mechanisms of resistance to existing therapies.

Q & A

Q. What are the primary molecular targets of MCB-613, and what experimental approaches are used to validate these targets?

this compound targets steroid receptor coactivators (SRCs) and KEAP1. Validation methods include:

- Co-immunoprecipitation (Co-IP): To confirm SRC-3 interactions and coactivator recruitment (e.g., using luciferase reporter assays with MMP2/13 promoters) .

- Covalent binding assays: For KEAP1, employ mass spectrometry or mutagenesis to identify this compound binding residues .

- Functional knockdowns: siRNA-mediated silencing of SRCs or KEAP1 to assess loss of drug efficacy .

Q. How can researchers design experiments to assess this compound-induced ER stress in cancer cells?

Key methodologies include:

- Markers of ER stress: Measure GRP78, CHOP, and XBP1 splicing via western blot or RT-PCR .

- ROS detection: Use fluorescent probes (e.g., DCFDA) or Nrf2 pathway activation assays .

- Controls: Compare with ER stress inducers (e.g., thapsigargin) and include antioxidants (e.g., NAC) to confirm ROS dependency .

Q. What in vivo models are appropriate for evaluating this compound's antitumor efficacy?

- Xenograft models: Implant SRC-dependent cancer cells (e.g., MCF-7 breast cancer) into immunodeficient mice. Administer this compound (20 mg/kg, i.p.) and monitor tumor volume vs. controls .

- Toxicity assessment: Track body weight, organ histology, and serum biomarkers (e.g., ALT/AST) to exclude systemic toxicity .

Advanced Research Questions

Q. How can researchers reconcile this compound's dual mechanisms (SRC stimulation vs. KEAP1 inhibition) across cancer types?

- Context-dependent pathway analysis: Perform phosphoproteomics in EGFR-mutant NSCLC (KEAP1-dominated ) vs. breast cancer (SRC-dominated ).

- Isoform-specific knockdowns: Use CRISPR-Cas9 to silence SRC-1/2/3 or KEAP1 in parallel experiments .

- Transcriptomic profiling: RNA-seq to identify dominant downstream pathways (e.g., NRF2 vs. ER stress) under varying conditions .

Q. What experimental strategies address contradictions in this compound's pro-apoptotic vs. protective roles (e.g., in cancer vs. neuronal cells)?

- Cell-type-specific assays: Compare caspase-3 activation in cancer cells (e.g., HepG2) vs. primary neurons treated with this compound .

- Microenvironment modulation: Test this compound under hypoxic conditions (common in tumors) vs. normoxia to mimic neuronal ischemia models .

- Pathway inhibition: Co-treat with ER stress inhibitors (e.g., 4-PBA) to isolate apoptosis mechanisms .

Q. How can researchers optimize this compound dosing to balance efficacy and solubility limitations?

- Solubility testing: Pre-dissolve this compound in DMSO (56 mg/mL) with sonication, and validate stability via HPLC .

- Dose-response curves: Use syngeneic models to determine the therapeutic window (e.g., 10–30 mg/kg) while monitoring ROS thresholds .

- Vehicle controls: Include DMSO-only groups to exclude solvent-mediated artifacts .

Q. What methods elucidate the structural basis of this compound's interaction with KEAP1?

- X-ray crystallography/NMR: Resolve this compound–KEAP1 complexes to identify binding pockets .

- Molecular dynamics simulations: Model covalent bridging between KEAP1 subunits and compare with mutant (C151A) constructs .

- Competitive binding assays: Test this compound against known KEAP1 inhibitors (e.g., bardoxolone) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound's effects on p53 mutants (e.g., R175H vs. R273H)?

- Mutant-specific assays: Use isogenic cell lines expressing p53-R175H or R273H. Assess USP15 dependency via knockdown and proteasomal inhibition (e.g., MG132) .

- Ubiquitination profiling: Perform ubiquitin pull-down assays to compare mutant-specific degradation kinetics .

Q. What steps ensure reproducibility in this compound studies given its context-dependent mechanisms?

- Standardized protocols: Document SRC/KRAS/EGFR status of cell lines and validate using STR profiling .

- Multi-lab validation: Share this compound aliquots from a single batch and cross-validate key findings (e.g., KEAP1 binding) .

- Data transparency: Publish raw proteomics/transcriptomics data in repositories like PRIDE or GEO .

Experimental Design Challenges

Q. How can researchers dissect off-target effects of this compound in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.